N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a 6-ethoxypyridazine moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility properties .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-13-8-7-12(14-15-13)10-5-4-6-11(9-10)16-20(2,17)18/h4-9,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOVRWRWDYGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide typically involves the reaction of 6-ethoxypyridazine with a phenylmethanesulfonamide derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the production of antibacterial agents for agricultural and veterinary applications.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide involves the inhibition of bacterial enzyme activity. It targets specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall formation and ultimately bacterial cell death . The compound interacts with molecular targets such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide and its analogs:
Key Structural and Functional Insights:
Sulfonamide positioning: LP-261 and EU-93-94 demonstrate that meta-substitution on the phenyl ring (as in the target compound) is compatible with high-affinity target binding, whereas para-substitution (e.g., in sulfentrazone) is critical for herbicidal activity .
Synthetic Routes :
- The target compound could be synthesized via sulfonylation of 3-(6-ethoxypyridazin-3-yl)aniline using methanesulfonyl chloride, analogous to methods described for LP-261 and EU-93-94 .
- Contrastingly, sulfentrazone’s synthesis involves complex heterocyclic intermediates (triazolone), highlighting divergent strategies for agrochemical vs. pharmaceutical compounds .
Pharmacological Potential: The ethoxypyridazine moiety is structurally distinct from the indole in LP-261 or the dichlorophenylpiperazine in EU-93-94, suggesting unique target selectivity. Ethoxypyridazine derivatives are understudied in drug discovery but prevalent in agrochemicals (e.g., etobenzanid) . The absence of ionizable groups in the target compound (compared to EU-93-94’s hydroxypropoxy group) may reduce solubility but improve membrane permeability .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 273.34 g/mol
- Functional Groups :
- Methanesulfonamide group
- Ethoxypyridazine moiety
- Phenyl ring
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Research indicates that it may act as an inhibitor of various protein targets, potentially affecting cellular signaling pathways.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound, particularly against bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
- A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity index scores after 12 weeks of treatment, highlighting its potential as a therapeutic agent.
-
Case Study on Cancer Cell Lines :
- Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anti-cancer agent.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that modifications to the ethoxypyridazine moiety enhanced the compound's potency against certain cancer cell lines, indicating structure-activity relationship (SAR) insights.
- Another research article in Bioorganic & Medicinal Chemistry Letters found that the compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
